7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-5-2-7-8(12-3-5)9(13)6(4-11-7)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15) |
InChI Key |
QVUQGGTYQDBLHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . The reaction conditions often require heating at elevated temperatures (around 150°C) to facilitate cyclization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes, making it effective against microbial pathogens. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structure Variations: 1,5- vs. 1,8-Naphthyridine Derivatives
The 1,5-naphthyridine core distinguishes this compound from 1,8-naphthyridine analogs (e.g., 7-chloro-6-fluoro-1-phenyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, ). The positional isomerism affects electronic distribution and biological activity:
Table 1: Comparison of Core Structures
Substituent Effects on Activity and Physicochemical Properties
Position 7 Substituents
- Methoxy (7-OMe) : Electron-donating group in the target compound; enhances lipophilicity and may stabilize π-π interactions in enzyme binding .
- Halogens (7-Cl, 6-F) : In 1,8-naphthyridines (), electron-withdrawing groups improve metabolic stability and target affinity.
- Alkyl/Aryl : 1-Benzyl or 1-cyclopropyl groups in 1,8-naphthyridines () enhance cellular permeability and selectivity.
Table 2: Substituent Impact at Position 7
*Estimated logP values based on structural analogs.
Carboxylic Acid at Position 3
The 3-COOH group is critical for hydrogen bonding with biological targets (e.g., Mg²⁺ in HIV integrase active site) . Its presence in both 1,5- and 1,8-naphthyridines underscores its pharmacophoric importance.
Antiviral Activity
However, methoxy’s electron donation may reduce metal-chelating capacity compared to halogenated analogs.
Anticancer Potential
While 1,8-naphthyridines dominate anticancer research (), 1,5-naphthyridines with bulky substituents (e.g., triazole in ) show promise in disrupting protein-protein interactions (e.g., Staphylococcus aureus CrtM).
Biological Activity
7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
This compound features a naphthyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under various conditions. Recent studies have highlighted different synthetic pathways that yield derivatives with enhanced biological activities .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. Research indicates that compounds within the naphthyridine family exhibit significant activity against Gram-negative bacteria. For instance, derivatives similar to this compound have shown protective effects in animal models infected with pathogens such as Escherichia coli .
Table 1: Antibacterial Activity of Naphthyridine Derivatives
| Compound Name | Target Bacteria | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 50 mg/kg |
| Ethyl ester derivative | Pseudomonas aeruginosa | 100 mg/kg |
| Butyl ester derivative | Staphylococcus aureus | 75 mg/kg |
The antibacterial mechanism of naphthyridine derivatives often involves the inhibition of bacterial DNA synthesis. This is achieved through the disruption of topoisomerase activity, leading to DNA cleavage and subsequent bacterial cell death . The formation of reactive oxygen species (ROS) during this process has also been implicated in enhancing the lethality of these compounds against bacterial cells .
Study 1: Efficacy Against Gram-negative Infections
In a controlled study, mice were treated with varying doses of this compound derivatives. The results indicated a significant reduction in bacterial load in treated groups compared to controls. The study concluded that these compounds could serve as potential therapeutic agents against resistant strains of Gram-negative bacteria .
Study 2: Comparative Analysis with Fluoroquinolones
A comparative study highlighted the effectiveness of naphthyridine derivatives against standard fluoroquinolone antibiotics. The results demonstrated that while fluoroquinolones like nalidixic acid are effective against certain strains, naphthyridine derivatives exhibited broader activity against multi-drug resistant strains .
Q & A
Q. What are the primary synthetic routes for 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid?
The compound is typically synthesized via two key steps:
- Ester Hydrolysis : Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes alkaline hydrolysis (e.g., KOH in methanol with dibenzo-1,8-crown-6) to yield the carboxylic acid derivative. The crown ether facilitates alcoholysis of the chloro substituent, while simultaneous saponification of the ester group occurs .
- Methoxy Substitution : A chloro precursor (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate) reacts with methoxide under reflux conditions (MeOH, MeCN, 7 hours) to introduce the methoxy group at position 7 .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR Spectroscopy : Proton signals for aromatic hydrogens (e.g., δ 8.02–9.11 ppm for naphthyridine protons) and substituents (e.g., methoxy at δ ~3.9 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for related derivatives) confirm molecular weight .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
Q. What common functional group transformations are feasible for this compound?
- Decarboxylation : Heating the carboxylic acid derivative in mineral oil at 325°C for 30 minutes removes CO₂, yielding 1,5-naphthyridin-4(1H)-one (85% yield) .
- Amide Formation : Reaction with amines (e.g., benzylamine) using coupling agents like 1,1'-carbonyldiimidazole (CDI) in DMF produces carboxamides (e.g., 97% yield) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in substitution reactions at the 7-position?
Regioselectivity is controlled by:
- Catalysts : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilic substitution by stabilizing intermediates in methoxy substitution .
- Solvent and Temperature : Higher polarity solvents (e.g., MeCN) and reflux conditions favor displacement of halogen substituents. For example, 7-bromo derivatives react with dimethylamine (110°C, sealed tube) to yield 7-dimethylamino analogs (20% yield) .
Q. Table 1: Substituent Effects on Reaction Outcomes
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Q. How does the methoxy group at position 7 impact electronic properties and reactivity?
- Electron-Donating Effect : The methoxy group increases electron density at position 3 (carboxylic acid), enhancing electrophilic substitution resistance but facilitating decarboxylation .
- Steric Effects : Bulkier substituents (e.g., isopropylthio) at position 7 reduce reaction rates in nucleophilic substitutions (e.g., 51% yield vs. 77% for methylthio) .
Q. What analytical methods resolve contradictions in reaction outcomes reported across studies?
- HPLC-MS : Detects trace intermediates or byproducts (e.g., incomplete saponification during ester hydrolysis) .
- Kinetic Studies : Monitoring reaction progress via in situ IR or NMR clarifies competing pathways (e.g., ester vs. amide formation under similar conditions) .
Applications in Drug Discovery
Q. Has this compound been explored as a pharmacophore in antimicrobial agents?
While not directly studied, structurally related 1,8-naphthyridine derivatives (e.g., enoxacin) exhibit antibacterial activity via DNA gyrase inhibition. The 7-methoxy group in the 1,5-naphthyridine scaffold may similarly enhance target binding .
Q. What computational tools predict the bioactivity of derivatives?
- Molecular Docking : Models interactions with biological targets (e.g., quinolone-binding proteins) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial efficacy .
Data Contradictions and Resolution
- Decarboxylation Yields : Thermal decarboxylation in mineral oil (85% yield) vs. neat substrate (unreported yield) suggests solvent choice critically impacts efficiency.
- Amidation Efficiency : Direct CDI-mediated coupling (97% yield) vs. indirect acyl chloride methods (lower yields) highlights the superiority of modern coupling agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
